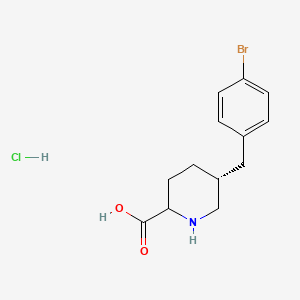![molecular formula C6H10O4S2 B15244535 Acetic acid, 2,2'-[ethylidenebis(thio)]bis- CAS No. 15810-18-1](/img/structure/B15244535.png)
Acetic acid, 2,2'-[ethylidenebis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is an organic compound with the molecular formula C6H10O4S2. This compound is characterized by the presence of two carboxylic acid groups and two thioether linkages, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex thioether-containing molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity and interact with biological targets.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: Similar structure but with a propane backbone instead of ethane.
2,2’-(Butane-1,1-diylbis(sulfanediyl))diacetic acid: Similar structure but with a butane backbone.
Uniqueness: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is unique due to its specific ethane backbone, which influences its chemical reactivity and binding properties. The presence of two thioether linkages and two carboxylic acid groups allows for versatile interactions with metal ions and other molecules, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
15810-18-1 |
|---|---|
Molekularformel |
C6H10O4S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
OWPVNRYSNHSOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(SCC(=O)O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)





![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)



